molecular formula C15H11BrO3 B186237 Phenacyl 3-bromobenzoate CAS No. 55153-27-0

Phenacyl 3-bromobenzoate

Cat. No. B186237
CAS RN: 55153-27-0
M. Wt: 319.15 g/mol
InChI Key: GDXLALKWDACHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl 3-bromobenzoate, also known as bromophenacyl bromide, is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid and is used as a reagent for the detection of amino acids and proteins. Phenacyl 3-bromobenzoate is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

Phenacyl 3-bromobenzoate reacts with the amino group of the N-terminal amino acid of a protein to form a stable phenacyl derivative. This derivative can be cleaved using acid to release the N-terminal amino acid for analysis.

Biochemical And Physiological Effects

Phenacyl 3-bromobenzoate does not have any known biochemical or physiological effects on the body. It is used solely as a reagent in scientific research.

Advantages And Limitations For Lab Experiments

Phenacyl 3-bromobenzoate is a useful reagent for the detection of amino acids and proteins in scientific research. It is relatively easy to use and produces reliable results. However, it has some limitations. It can only be used for the detection of N-terminal amino acids and cannot be used for the detection of internal amino acids. Additionally, it requires a relatively large amount of protein for analysis.

Future Directions

There are several future directions for the use of phenacyl 3-bromobenzoate in scientific research. One area of research is the development of new methods for protein sequencing that utilize phenacyl 3-bromobenzoate and other reagents. Another area of research is the development of new reagents that can be used for the detection of internal amino acids in proteins. Finally, there is ongoing research into the use of phenacyl 3-bromobenzoate for the detection of proteins in complex biological samples such as blood and urine.

Synthesis Methods

Phenacyl 3-bromobenzoate can be synthesized through the reaction of 3-bromobenzoic acid with phenacyl bromide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process to form the final product.

Scientific Research Applications

Phenacyl 3-bromobenzoate is commonly used in scientific research as a reagent for the detection of amino acids and proteins. It is used in the Edman degradation method for protein sequencing. This method involves the sequential removal of amino acids from the N-terminus of a protein using phenacyl 3-bromobenzoate and other reagents.

properties

CAS RN

55153-27-0

Product Name

Phenacyl 3-bromobenzoate

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

phenacyl 3-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

GDXLALKWDACHEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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